molecular formula C6H6N2O3 B1340288 3-acetyl-1H-pyrazole-5-carboxylic acid CAS No. 949034-45-1

3-acetyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B1340288
CAS No.: 949034-45-1
M. Wt: 154.12 g/mol
InChI Key: HFBWRCZRDIVAMQ-UHFFFAOYSA-N
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Description

3-acetyl-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C6H6N2O3 and its molecular weight is 154.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Intermediates

3-Acetyl-1H-pyrazole-5-carboxylic acid and its derivatives play a significant role as intermediates in the synthesis of various compounds. For instance, a scalable process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid, a key intermediate of darolutamide, has been developed. This process is noted for its safety and suitability for scaling up, avoiding the use of explosive diazo reagents (Poszávácz et al., 2023). Similarly, efficient methods have been established for synthesizing novel azides and triazoles based on 1H-pyrazole-3(5)-carboxylic acids, which have potential applications in medicinal chemistry and metal complex catalysis (Dalinger et al., 2020).

Coordination Chemistry and Complex Formation

In coordination chemistry, pyrazole-dicarboxylate acid derivatives, including those similar to this compound, have been synthesized and used to form mononuclear coordination complexes with metals like copper and cobalt. These complexes exhibit unique crystal structures and could have applications in materials science (Radi et al., 2015).

Pharmaceutical Research and Drug Development

Compounds derived from this compound have been explored in pharmaceutical research. For example, some derivatives have been evaluated for their antibacterial activities, showing effectiveness against various microorganisms, which could lead to the development of new antibiotics (Akbas et al., 2005). Additionally, pyrazole carboxylic acid derivatives have been synthesized and tested for their inhibitory effects on enzymes like carbonic anhydrase, indicating potential applications in the treatment of conditions such as glaucoma (Kasımoğulları et al., 2010).

Material Science and Optical Applications

In the field of material science, N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, closely related to this compound, have been synthesized and characterized for their optical nonlinearity, indicating potential use in optical limiting applications (Chandrakantha et al., 2013).

Safety and Hazards

The safety data sheet indicates that 3-acetyl-1H-pyrazole-5-carboxylic acid should be handled with care to avoid breathing mist, gas or vapours, and contact with skin and eye . It is advised to use personal protective equipment and ensure adequate ventilation .

Future Directions

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Therefore, the future directions of 3-acetyl-1H-pyrazole-5-carboxylic acid could involve further exploration of its potential applications in these fields.

Biochemical Analysis

Biochemical Properties

3-acetyl-1H-pyrazole-5-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves its role as a substrate for certain enzymes that catalyze the formation of more complex heterocyclic systems. For instance, it can serve as a precursor in the synthesis of pyrazolo[1,5-a]pyrimidines, which are compounds of interest in medicinal chemistry . The interaction with these enzymes often involves the formation of covalent bonds, leading to the creation of new chemical entities with potential biological activities.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the expression of genes involved in oxidative stress responses, thereby altering the cellular redox state . Additionally, this compound can impact metabolic pathways by interacting with key metabolic enzymes, leading to changes in metabolite levels and flux through these pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and proteins. These interactions can result in enzyme inhibition or activation, depending on the specific context. For instance, the compound may inhibit enzymes involved in pro-inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade under others, leading to the formation of degradation products with different biological activities . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant activities. At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . Threshold effects have been identified, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing significant harm.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One notable pathway includes its role in the synthesis of pyrazolo[1,5-a]pyrimidines, where it acts as a key intermediate . The compound’s interactions with metabolic enzymes can lead to changes in metabolic flux and the levels of specific metabolites, thereby influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, the compound may be actively transported into cells via specific membrane transporters, where it can then interact with intracellular targets.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological activity. For example, localization to the mitochondria may allow the compound to modulate mitochondrial function and energy metabolism.

Properties

IUPAC Name

3-acetyl-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-3(9)4-2-5(6(10)11)8-7-4/h2H,1H3,(H,7,8)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFBWRCZRDIVAMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NNC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50587972
Record name 3-Acetyl-1H-pyrazole-5-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1297537-45-1, 949034-45-1
Record name 3-Acetyl-1H-pyrazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1297537-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Acetyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-acetyl-1H-pyrazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.235.309
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1H-pyrazole-3-carboxylic acid, 5-acetyl
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Record name 3-Acetyl-1H-pyrazole-5-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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